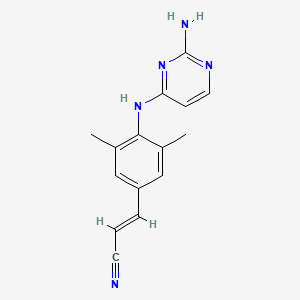
2-Bromo-N,N-bis(4-methoxyphenyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-N,N-bis(4-methoxyphenyl)aniline is an organic compound with the molecular formula C20H18BrNO2. It is known for its applications in various fields, including organic synthesis and material science. The compound is characterized by the presence of a bromine atom and two methoxyphenyl groups attached to an aniline core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N,N-bis(4-methoxyphenyl)aniline typically involves a series of organic reactions. One common method includes the bromination of N,N-bis(4-methoxyphenyl)aniline. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or chromatography techniques to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-N,N-bis(4-methoxyphenyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form amine derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
Substitution: Formation of various substituted aniline derivatives.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Coupling: Formation of biaryl compounds.
Applications De Recherche Scientifique
2-Bromo-N,N-bis(4-methoxyphenyl)aniline has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the development of organic electronic materials, such as hole-transporting materials for perovskite solar cells.
Medicinal Chemistry: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industrial Applications: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-N,N-bis(4-methoxyphenyl)aniline involves its interaction with molecular targets through its functional groups. The bromine atom and methoxyphenyl groups play a crucial role in its reactivity and binding affinity. The compound can act as a nucleophile or electrophile in various reactions, facilitating the formation of new chemical bonds. Its mechanism of action is often studied in the context of its applications in organic synthesis and material science .
Comparaison Avec Des Composés Similaires
2-Bromo-N,N-bis(4-methoxyphenyl)aniline can be compared with other similar compounds, such as:
4-Bromo-N,N-bis(4-methoxyphenyl)aniline: Similar structure but different substitution pattern.
N,N-bis(4-methoxyphenyl)aniline: Lacks the bromine atom, leading to different reactivity.
4,4’-Dimethoxytriphenylamine: Similar core structure but different functional groups.
These comparisons highlight the unique properties of this compound, such as its bromine atom, which imparts distinct reactivity and applications.
Propriétés
Formule moléculaire |
C20H18BrNO2 |
|---|---|
Poids moléculaire |
384.3 g/mol |
Nom IUPAC |
2-bromo-N,N-bis(4-methoxyphenyl)aniline |
InChI |
InChI=1S/C20H18BrNO2/c1-23-17-11-7-15(8-12-17)22(20-6-4-3-5-19(20)21)16-9-13-18(24-2)14-10-16/h3-14H,1-2H3 |
Clé InChI |
JMHKEVDGFIDXJU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)C3=CC=CC=C3Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzyl}-2-(4-methoxyphenyl)ethanamine](/img/structure/B15280993.png)
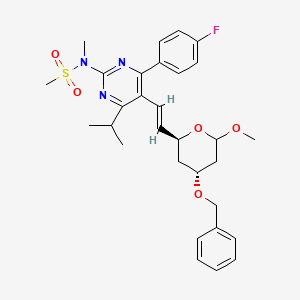
![6-(1,3-Benzodioxol-5-yl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281001.png)
![6-(4-Chlorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281003.png)
![6-(1-Benzofuran-2-yl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281008.png)
![racemic cis-Octahydro-pyrrolo[3,4-d]azepine-6-carboxylic acid tert-butyl ester](/img/structure/B15281011.png)
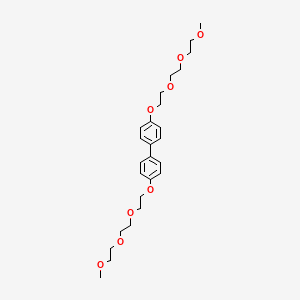
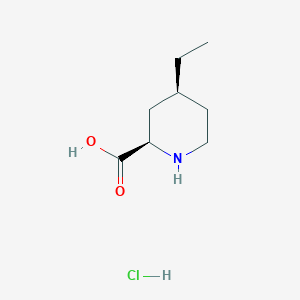
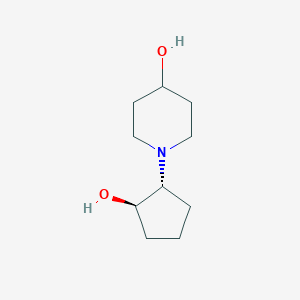
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B15281052.png)
![6-(2-Methyl-3-furyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281058.png)

![(S)-2-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole](/img/structure/B15281067.png)
